![molecular formula C16H20N2 B13531671 Piperazine, 1-[2-(1-naphthalenyl)ethyl]- CAS No. 59698-44-1](/img/structure/B13531671.png)
Piperazine, 1-[2-(1-naphthalenyl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Naphthalen-1-ylethyl)piperazine is an organic compound that features a piperazine ring substituted with a naphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Naphthalen-1-ylethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 2-naphthalen-1-ylethylamine with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently .
Industrial Production Methods: Industrial production of 1-(2-naphthalen-1-ylethyl)piperazine often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
化学反応の分析
Types of Reactions: 1-(2-Naphthalen-1-ylethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Naphthalene derivatives with oxidized functional groups.
Reduction: Reduced forms of the original compound with hydrogenated sites.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
科学的研究の応用
1-(2-Naphthalen-1-ylethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive piperazine derivatives.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 1-(2-naphthalen-1-ylethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and target. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction pathways .
類似化合物との比較
- 1-(2-Naphthalen-1-ylmethyl)piperazine
- 1-(2-Naphthalen-1-ylpropyl)piperazine
- 1-(2-Naphthalen-1-ylbutyl)piperazine
Comparison: 1-(2-Naphthalen-1-ylethyl)piperazine is unique due to its specific ethyl linkage between the naphthalene and piperazine rings. This structural feature can influence its reactivity and interaction with biological targets compared to its analogs with different alkyl linkages .
特性
CAS番号 |
59698-44-1 |
|---|---|
分子式 |
C16H20N2 |
分子量 |
240.34 g/mol |
IUPAC名 |
1-(2-naphthalen-1-ylethyl)piperazine |
InChI |
InChI=1S/C16H20N2/c1-2-7-16-14(4-1)5-3-6-15(16)8-11-18-12-9-17-10-13-18/h1-7,17H,8-13H2 |
InChIキー |
CFUGQTBWJIZKLA-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CCC2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


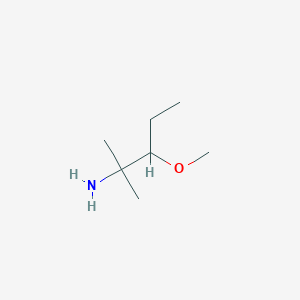
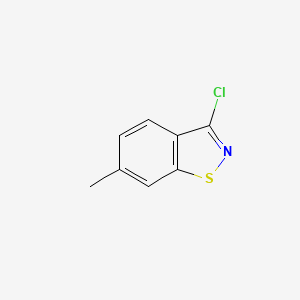
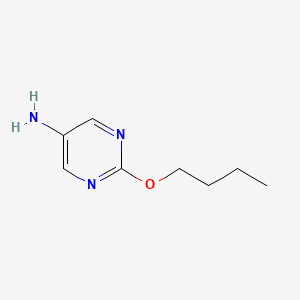
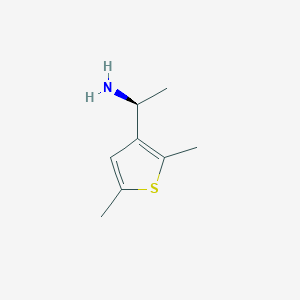
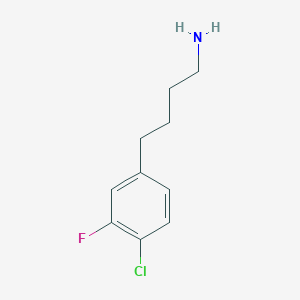
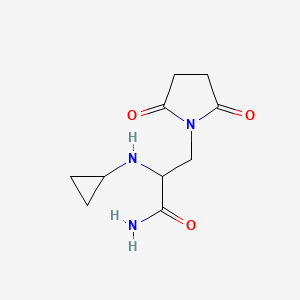
![10,10-Difluoro-7-azadispiro[2.0.54.13]decane](/img/structure/B13531607.png)
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13531608.png)
![1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid](/img/structure/B13531612.png)
![6-Amino-2-methylbenzo[d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B13531627.png)
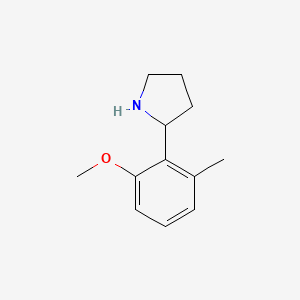

![N-[(3,4-dimethoxyphenyl)methyl]hydroxylamine](/img/structure/B13531653.png)

